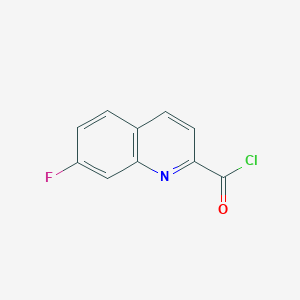

7-Fluoroquinoline-2-carbonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

497959-11-2 |

|---|---|

Molekularformel |

C10H5ClFNO |

Molekulargewicht |

209.60 g/mol |

IUPAC-Name |

7-fluoroquinoline-2-carbonyl chloride |

InChI |

InChI=1S/C10H5ClFNO/c11-10(14)8-4-2-6-1-3-7(12)5-9(6)13-8/h1-5H |

InChI-Schlüssel |

XTEABXNSELVQLI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7-Fluoroquinoline-2-carbonyl chloride can be achieved through various methods. One common approach involves the fluorination of quinoline derivatives. For instance, the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia results in the formation of 7-fluoroquinoline derivatives . Another method includes the nucleophilic substitution of halogen atoms in quinoline compounds . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and greener chemical processes to construct and functionalize the quinoline scaffold .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution (NAS) with diverse nucleophiles:

-

Amines : Reacts to form amides, critical for prodrug synthesis. For example, primary amines yield substituted amides () under mild conditions .

-

Alcohols/Thiols : Forms esters or thioesters, respectively, often requiring base catalysts (e.g., pyridine) .

Key Factor : The electron-withdrawing fluorine at position 7 enhances the electrophilicity of the carbonyl carbon, accelerating NAS .

Hydrolysis

Aqueous conditions promote hydrolysis to 7-fluoroquinoline-2-carboxylic acid () .

-

Kinetics : Hydrolysis rates increase in alkaline media (pH > 9) due to hydroxide ion attack .

-

Stability : Storage under anhydrous conditions is essential to prevent degradation.

Host-Guest Complexation

Supramolecular interactions with macrocycles like cucurbit uril (CB7) enhance stability and bioactivity:

-

Binding Affinity : at physiological pH, confirmed via fluorescence and ITC .

-

Impact : Complexation reduces photodegradation by 40% and improves antibacterial efficacy (3–5-fold lower MIC against B. cereus and E. coli) .

| Parameter | Free Drug | CB7 Complex |

|---|---|---|

| Fluorescence Lifetime | 4.2 ns | 6.8 ns |

| Photostability (t½) | 12 h | 20 h |

| MIC (E. coli) | 0.8 µg/mL | 0.2 µg/mL |

Electrophilic Aromatic Substitution

The quinoline ring participates in electrophilic reactions, though fluorine’s ortho/para-directing effects dominate:

-

Nitration : Occurs at position 5 or 8 due to fluorine’s influence .

-

Halogenation : Limited by steric hindrance from the carbonyl chloride.

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the carbonyl chloride to a hydroxymethyl group () .

-

Oxidation : Uncommon due to the stable quinoline core, but strong oxidants (e.g., KMnO) may degrade the ring.

Comparative Reactivity with Analogs

| Compound | Reactivity with Amines | Hydrolysis Rate (pH 7) |

|---|---|---|

| 7-Fluoroquinoline-2-carbonyl chloride | High | Moderate |

| 2-Chloroquinoline-4-carbonyl chloride | Moderate | High |

| Quinolone-3-carboxylic acid | Low | N/A |

Trend : Fluorine’s electronegativity increases NAS rates compared to non-fluorinated analogs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of Antibacterial Agents

7-Fluoroquinoline-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various antibacterial agents. Its derivatives have been extensively studied for their potential to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. The reactivity of the carbonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides and other nitrogen-containing compounds.

1.2 Mechanism of Action

Fluoroquinolones, including those derived from this compound, exhibit significant antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. Modifications at the C-7 position can influence both the antimicrobial potency and the spectrum of activity against various pathogens .

2.1 Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess potent antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them valuable candidates for developing new antibiotics .

2.2 Anticancer Potential

Recent developments in fluoroquinolone derivatives indicate potential anticancer properties as well. Some studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a promising avenue for further research into their use in cancer therapy .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-Fluoroquinoline-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and DNA. Fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the progress of the replication fork . This mechanism is distinct from other antibacterial agents, making fluorinated quinolines effective against drug-resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

| Compound Name | Core Structure | Substituents (Position) | Functional Group | CAS Number | Molecular Formula |

|---|---|---|---|---|---|

| 7-Fluoroquinoline-2-carbonyl chloride | Quinoline | F (7), -COCl (2) | Carbonyl chloride | Not provided | C₁₀H₅ClFNO |

| 7-Fluoro-2-methylquinoline | Quinoline | F (7), -CH₃ (2) | Methyl | 1128-74-1 | C₁₀H₈FN |

| 7-Fluoro-2-methylquinoline-4-carboxylic acid | Quinoline | F (7), -CH₃ (2), -COOH (4) | Carboxylic acid | 915923-73-8 | C₁₁H₈FNO₂ |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | Cl (7), -CH₃ (3), -COOH (2) | Carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ |

Key Observations :

- Core Structure: Quinoline derivatives (e.g., 7-Fluoro-2-methylquinoline) exhibit a pyridine-fused benzene ring, whereas indole derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) feature a pyrrole-like fused ring system. This difference impacts aromaticity, basicity, and electronic properties .

- Functional Groups: The carbonyl chloride group in this compound confers high reactivity toward nucleophiles (e.g., amines, alcohols), unlike the carboxylic acid group in 7-Fluoro-2-methylquinoline-4-carboxylic acid, which requires activation for similar reactions .

Electrophilic Reactivity :

- This compound: Reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters under mild conditions. The fluorine atom at position 7 deactivates the ring toward electrophilic substitution but may direct incoming nucleophiles to specific positions .

- 7-Fluoro-2-methylquinoline-4-carboxylic acid: Requires coupling agents (e.g., DCC, EDC) for amide bond formation, making its reactivity less efficient compared to the carbonyl chloride counterpart .

Thermal Stability :

- Carbonyl chlorides (e.g., this compound) are moisture-sensitive and prone to hydrolysis, necessitating anhydrous handling. In contrast, carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) are more stable under ambient conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The carbonyl chloride group reduces polarity compared to carboxylic acids, enhancing solubility in non-polar solvents.

- Fluorine substitution increases molecular stability and may lower melting points due to reduced crystal lattice energy .

Biologische Aktivität

7-Fluoroquinoline-2-carbonyl chloride is a synthetic compound belonging to the fluoroquinolone class, recognized for its significant biological activity, particularly its antibacterial properties. This article explores the compound's biological activity, mechanisms of action, synthesis, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound features a fluorine atom at the 7-position of the quinoline ring and a carbonyl chloride functional group. This unique structure contributes to its reactivity and biological activity. The compound is primarily involved in nucleophilic substitution reactions due to the carbonyl chloride group, allowing it to react with various nucleophiles such as amines, alcohols, and thiols.

Antibacterial Activity

Fluoroquinolones, including derivatives of this compound, exhibit significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .

The inhibition of these enzymes leads to the disruption of DNA replication processes in bacteria, ultimately resulting in cell death. The structural modifications at the C-7 position have been shown to influence both the potency and spectrum of antimicrobial activity .

Research Findings and Case Studies

Recent studies have evaluated the antibacterial efficacy of various fluoroquinolone derivatives, including those derived from this compound. Below is a summary of key findings:

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods often involve multi-step processes that incorporate various reagents to achieve high yields while maintaining structural integrity. The compound serves as an intermediate in synthesizing other biologically active molecules.

Potential Applications

The derivatives of this compound are being explored for their potential use in treating bacterial infections, particularly respiratory and urinary tract infections. Their broad-spectrum antimicrobial properties make them suitable candidates for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7-Fluoroquinoline-2-carbonyl chloride in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s reactivity and potential toxicity. Experimental setups should be conducted in fume hoods to avoid inhalation of vapors. Post-experiment waste must be segregated and treated by certified hazardous waste disposal services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical synthesis involves the chlorination of 7-Fluoroquinoline-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Reaction progress can be monitored via TLC or in situ FTIR to detect carbonyl chloride formation (~1800 cm⁻¹). Purification is achieved through vacuum distillation or recrystallization from inert solvents like dichloromethane .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aromatic fluorine substituent’s position via coupling patterns (e.g., ¹H splitting from C-7 fluorine).

- FTIR : Identify the carbonyl chloride stretch (~1780–1820 cm⁻¹) and quinoline ring vibrations.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can contradictory data on reaction yields with this compound in nucleophilic acylations be resolved?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, nucleophile strength, or residual moisture. To address this:

Perform controlled experiments with rigorously dried solvents (e.g., molecular sieves).

Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.

Apply multivariate analysis (e.g., DOE) to identify dominant factors affecting yield .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer : Stabilize the compound by storing under inert gas (Ar/N₂) in sealed, moisture-resistant containers. Add stabilizers like anhydrous MgSO₄ or molecular sieves. Periodic purity checks via titration (e.g., with ethanolamine to quantify active chloride) ensure batch consistency .

Q. How does the electron-withdrawing fluorine substituent at C-7 influence the reactivity of the carbonyl chloride group?

- Methodological Answer : The C-7 fluorine enhances electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic substitutions. Computational studies (DFT) can map electron density distribution, while Hammett plots correlate substituent effects with reaction rates in diverse nucleophilic environments .

Q. What experimental designs are recommended for studying the compound’s application in heterocyclic drug synthesis?

- Methodological Answer :

Stepwise Functionalization : Couple with amines (e.g., benzylamine) to form amides, followed by cyclization to generate fused heterocycles.

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to trace acyl transfer pathways.

Biological Assays : Screen derivatives for activity (e.g., antimalarial) via in vitro models, cross-referencing crystallographic data for structure-activity relationships .

Contradiction Analysis & Theoretical Frameworks

Q. How can researchers reconcile conflicting reports on the compound’s stability under catalytic conditions?

- Methodological Answer : Divergent results may stem from catalyst-dependent side reactions (e.g., Pd-mediated dehalogenation). Resolve via:

- Control Experiments : Test stability in the absence of catalysts.

- Advanced Analytics : Use GC-MS or HPLC-MS to detect degradation byproducts.

- Theoretical Modeling : Apply transition state theory to predict competing reaction pathways .

Q. What frameworks explain paradoxical outcomes in the compound’s reactivity across solvent systems?

- Methodological Answer : The contradiction arises from solvent polarity effects on transition states. Use Marcus theory to analyze electron transfer kinetics or Kamlet-Taft parameters to quantify solvent-solute interactions. For example, aprotic solvents (DMF) may stabilize intermediates, while protic solvents (MeOH) accelerate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.